LSD1-IN-20

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

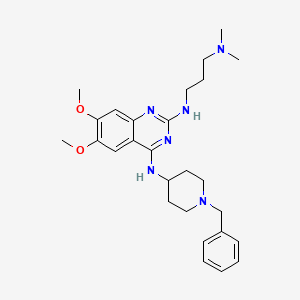

C27H38N6O2 |

|---|---|

分子量 |

478.6 g/mol |

IUPAC 名称 |

4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6,7-dimethoxyquinazoline-2,4-diamine |

InChI |

InChI=1S/C27H38N6O2/c1-32(2)14-8-13-28-27-30-23-18-25(35-4)24(34-3)17-22(23)26(31-27)29-21-11-15-33(16-12-21)19-20-9-6-5-7-10-20/h5-7,9-10,17-18,21H,8,11-16,19H2,1-4H3,(H2,28,29,30,31) |

InChI 键 |

YYFDMPHIONBOKZ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LSD1-IN-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Histone-lysine N-methyltransferase G9a (also known as EHMT2). By simultaneously targeting these two key epigenetic regulators, this compound offers a multi-faceted approach to modulating gene expression, leading to anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Introduction to LSD1 and G9a: Key Epigenetic Regulators

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription.[1] Consequently, LSD1 activity is generally linked to transcriptional repression.[1] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, leading to transcriptional activation.[2] LSD1 is overexpressed in a multitude of cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting cell proliferation, migration, and invasion.[1]

G9a is a histone methyltransferase that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2).[3][4] These H3K9 methylation marks are canonical features of heterochromatin and are associated with transcriptional repression.[3] G9a-mediated gene silencing plays a crucial role in various cellular processes, including development and differentiation.[3] Dysregulation of G9a activity is also implicated in the pathogenesis of cancer through the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways such as the Wnt pathway.[4][5]

The dual inhibition of both LSD1 and G9a presents a synergistic strategy to reactivate silenced tumor suppressor genes and induce anti-cancer effects.

Biochemical Mechanism of Action of this compound

This compound functions as a non-covalent inhibitor of both LSD1 and G9a, distinguishing it from many tranylcypromine-based irreversible LSD1 inhibitors.[6] Its inhibitory activity has been quantified through various biochemical assays.

Quantitative Inhibition Data

The inhibitory potency of this compound against its targets has been determined, as summarized in the table below.

| Target | Parameter | Value (µM) | Reference |

| LSD1 | Ki | 0.44 | [6] |

| G9a | Ki | 0.68 | [6] |

Table 1: Biochemical Inhibition Data for this compound. This table summarizes the inhibitor constant (Ki) values for this compound against its primary targets.

Cellular Mechanism of Action and Biological Effects

The dual inhibition of LSD1 and G9a by this compound leads to a cascade of cellular events, ultimately resulting in anti-proliferative activity in cancer cells.

Cellular Proliferation

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| THP-1 | Acute Myeloid Leukemia | IC50 (72 h) | 0.51 | [6] |

| MDA-MB-231 | Breast Cancer | IC50 (72 h) | 1.60 | [6] |

Table 2: Anti-proliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment.

Downstream Signaling Pathways

The simultaneous inhibition of LSD1 and G9a by this compound is postulated to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this dual inhibitor are still under investigation, the known roles of LSD1 and G9a suggest potential modulation of:

-

Wnt Signaling Pathway: G9a is known to regulate the Wnt signaling pathway, and its inhibition can lead to the suppression of this pro-proliferative pathway.[5]

-

Endoplasmic Reticulum (ER) Stress Pathway: Co-inhibition of LSD1 and G9a has been shown to induce cell death by targeting the ER stress pathway.[7]

-

Tumor Suppressor Gene Reactivation: Both LSD1 and G9a are involved in the silencing of tumor suppressor genes. Their dual inhibition is expected to lead to the re-expression of these critical negative regulators of cell growth.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the dual inhibitory action of this compound on LSD1 and G9a, leading to the upregulation of tumor suppressor genes, inhibition of the Wnt signaling pathway, and induction of the ER stress pathway, ultimately resulting in decreased cell proliferation and increased apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and similar dual inhibitors. For specific details pertaining to this compound, it is recommended to consult the primary literature.

LSD1/G9a Biochemical Inhibition Assay (Generic HTRF Protocol)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against LSD1 and G9a.

-

Reagents and Materials:

-

Recombinant human LSD1 or G9a enzyme

-

Biotinylated histone H3 peptide substrate (specific for each enzyme)

-

Europium cryptate-labeled anti-histone mark antibody (e.g., anti-H3K4me0 for LSD1, anti-H3K9me2 for G9a)

-

XL665-conjugated Streptavidin (SA-XL665)

-

S-adenosylmethionine (SAM) for G9a assay

-

Flavin adenine dinucleotide (FAD) for LSD1 assay

-

Assay buffer

-

384-well low-volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

For the LSD1 assay, add a mixture of LSD1 enzyme and FAD to the wells. For the G9a assay, add a mixture of G9a enzyme and SAM.

-

Initiate the enzymatic reaction by adding the respective biotinylated histone H3 peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection mixture containing the Europium cryptate-labeled antibody and SA-XL665.

-

Incubate for a further period to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

-

Calculate the HTRF ratio and determine IC50 values from the dose-response curves.

-

Figure 2: HTRF Assay Workflow. A schematic representation of the steps involved in a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for determining enzyme inhibition.

Cell Viability Assay (Generic MTS/MTT Protocol)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., THP-1, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with various concentrations of the compound or DMSO (vehicle control).

-

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Add MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of Histone Methylation

This protocol is used to confirm the on-target effect of this compound by measuring changes in histone methylation marks.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a defined time.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the specific histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in histone methylation levels.

-

Conclusion

This compound is a valuable research tool for investigating the biological consequences of dual LSD1 and G9a inhibition. Its non-covalent mechanism of action and potent anti-proliferative effects in cancer cell lines make it a compound of significant interest for epigenetic drug discovery. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with this compound and other dual epigenetic modulators. Further investigation into the specific downstream signaling pathways affected by this dual inhibition will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

LSD1-IN-20: A Technical Whitepaper on the Dual Inhibition of LSD1 and G9a

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSD1-IN-20 has emerged as a significant pharmacological tool for investigating the synergistic effects of targeting two critical epigenetic regulators: Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase. This document provides a comprehensive technical overview of this compound, focusing on its dual inhibitory mechanism, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a detailed guide for researchers in oncology, epigenetics, and drug discovery, facilitating the design and execution of studies involving this potent dual inhibitor.

Introduction to LSD1 and G9a: Key Epigenetic Targets in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, and G9a (also known as EHMT2) are crucial enzymes that regulate gene expression through the post-translational modification of histone proteins.

LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). As a component of several transcriptional regulatory complexes, LSD1 can act as both a transcriptional co-repressor (via H3K4 demethylation) and a co-activator (via H3K9 demethylation). Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to the maintenance of an undifferentiated state and tumor progression.

G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of transcriptionally silenced chromatin. G9a plays a critical role in developmental processes, and its aberrant activity is associated with the silencing of tumor suppressor genes in multiple cancer types.

The coordinated action of LSD1 and G9a in regulating the methylation landscape of chromatin makes them attractive targets for therapeutic intervention. The simultaneous inhibition of both enzymes presents a promising strategy to reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.

This compound: A Potent Dual Inhibitor

This compound is a small molecule, non-covalent inhibitor that demonstrates potent and balanced activity against both LSD1 and G9a. Its dual-targeting nature allows for the comprehensive interrogation of the combined effects of inhibiting these two key epigenetic modifiers.

Mechanism of Dual Inhibition

This compound acts as a competitive inhibitor at the active sites of both LSD1 and G9a, preventing the binding of their respective substrates. By non-covalently interacting with the enzymes, it offers a reversible mode of inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the key data from the foundational study by Menna M, et al. (2022).[1]

Biochemical Inhibitory Activity

| Target Enzyme | Inhibition Constant (Ki) |

| LSD1 | 0.44 µM |

| G9a | 0.68 µM |

Table 1: Biochemical potency of this compound against LSD1 and G9a.[1]

Cellular Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (72 h) |

| THP-1 | Acute Myeloid Leukemia | 0.51 µM |

| MDA-MB-231 | Breast Cancer | 1.60 µM |

Table 2: Antiproliferative effects of this compound in cancer cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used to characterize this compound.

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

96-well black microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of the microplate, add the LSD1 enzyme, HRP, and Amplex® Red reagent.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the Ki value.

G9a Enzymatic Assay (Homogeneous Assay)

This protocol describes a common method for measuring G9a activity, often utilizing a technology like AlphaLISA® that detects the methylated substrate.

Materials:

-

Recombinant human G9a enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosylmethionine (SAM) - methyl donor

-

Specific antibody for methylated H3K9

-

Acceptor beads and Donor beads (for AlphaLISA®)

-

Assay buffer

-

This compound

-

384-well white microplate

-

Microplate reader capable of AlphaLISA® detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the G9a enzyme and the diluted inhibitor to the wells of the microplate and pre-incubate for 15 minutes.

-

Initiate the reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for methylation.

-

Stop the reaction and add the detection reagents, including the anti-methyl H3K9 antibody and acceptor beads. Incubate for 60 minutes.

-

Add the donor beads and incubate for a further 30-60 minutes in the dark.

-

Read the plate on a compatible microplate reader.

-

Calculate the percent inhibition for each concentration and determine the Ki value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

THP-1 and MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for MDA-MB-231) or stabilize (for THP-1) overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for studying the combined roles of LSD1 and G9a in health and disease. Its potent, non-covalent, and dual inhibitory activity provides a powerful tool for dissecting the complex epigenetic regulatory networks in cancer. The data and protocols presented in this whitepaper offer a foundational resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to the development of novel epigenetic-based therapies.

References

The Discovery and Synthesis of LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LSD1-IN-20 has emerged as a significant tool compound in epigenetic research, acting as a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone-lysine N-methyltransferase G9a. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to furnish researchers and drug development professionals with the detailed information necessary to understand and utilize this compound in their studies. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's context and application.

Introduction to LSD1 and G9a as Therapeutic Targets

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By demethylating H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional co-repressor. Conversely, its activity on H3K9, a repressive mark, can lead to transcriptional activation.[1][2] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it contributes to tumor progression by suppressing differentiation and promoting proliferation.[1][3] This has made LSD1 an attractive target for cancer therapy.

G9a (EHMT2) is a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks that are associated with gene silencing. The dual inhibition of both a "writer" (G9a) and an "eraser" (LSD1) of histone methylation presents a compelling therapeutic strategy to modulate gene expression in cancer.

Discovery of this compound

This compound, also referred to as compound 1 and MC3774 in scientific literature, was identified through a medicinal chemistry campaign aimed at developing non-covalent inhibitors of LSD1.[1][4] The discovery was based on a quinazoline (B50416) scaffold, which was systematically modified at the C2, C4, and C7 positions to optimize potency and selectivity.[1] This effort led to the identification of a series of compounds, including the dual LSD1/G9a inhibitor, this compound.

Quantitative Data Summary

The following tables summarize the key in vitro activity data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Ki (μM) |

| LSD1 | 0.44 |

| G9a | 0.68 |

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]

Table 2: Anti-proliferative Activity (IC50 at 72h)

| Cell Line | Cancer Type | IC50 (μM) |

| THP-1 | Leukemia | 0.51 |

| MDA-MB-231 | Breast Cancer | 1.60 |

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]

Synthesis of this compound

While the primary publication does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be inferred from the general methodologies for quinazoline-based inhibitors. The synthesis likely involves a multi-step process culminating in the coupling of key intermediates. The chemical structure of this compound is 2-((1-benzylpiperidin-4-yl)amino)-6,7-dimethoxy-N-(3-(dimethylamino)propyl)quinazolin-4-amine.

A potential retrosynthetic analysis suggests the key disconnection at the C4-amino and C2-amino bonds of the quinazoline core. The synthesis could proceed through the sequential substitution of a di-chloroquinazoline intermediate.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in regulating gene expression through histone demethylation and its interaction with other proteins.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of LSD1-IN-20: A Technical Guide to a Dual Histone Demethylase and Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LSD1-IN-20, a notable non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development in epigenetic drug discovery.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). By removing these methyl marks, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the specific histone residue and the protein complex it is associated with. Overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and small cell lung cancer, where it contributes to tumor initiation, progression, and maintenance by suppressing differentiation and promoting proliferation. This has established LSD1 as a promising therapeutic target for oncology.

This compound emerged from the exploration of quinazoline-based scaffolds as epigenetic modulators. It is distinguished by its dual inhibitory activity against both LSD1 and the histone methyltransferase G9a, another important epigenetic regulator involved in cancer.

Data Presentation: Structure-Activity Relationship of this compound and Analogs

The following tables summarize the quantitative data for this compound and its key analogs. This compound, also referred to as compound 1 in its primary publication, served as the lead compound for the development of more potent and selective LSD1 inhibitors. The core of the SAR study involved modifications at the C2, C4, and C7 positions of the quinazoline (B50416) scaffold.

Note: This guide is based on publicly available data. A comprehensive SAR table detailing all synthesized analogs from the primary publication by Menna et al. (2022) could not be fully compiled due to restricted access to the full-text article and its supplementary materials. The data presented here is for the lead compound and its significantly improved analog.

Table 1: Enzymatic Inhibition Data

| Compound ID | Scaffold | Target | Ki (µM) |

| This compound (Compound 1) | Quinazoline | LSD1 | 0.44[1] |

| G9a | 0.68[1] | ||

| LSD1-IN-19 (Compound 29) | Quinazoline | LSD1 | 0.108 |

Table 2: Cellular Activity Data

| Compound ID | Cell Line | Cancer Type | IC50 (µM, 72h) |

| This compound (Compound 1) | THP-1 | Acute Myeloid Leukemia | 0.51[1] |

| MDA-MB-231 | Breast Cancer | 1.60[1] | |

| LSD1-IN-19 (Compound 29) | THP-1 | Acute Myeloid Leukemia | 0.17 |

| MDA-MB-231 | Breast Cancer | 0.40 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard techniques used in the field for the evaluation of LSD1 inhibitors.

LSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction using a fluorescence-based method.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated mono-methylated H3K4 peptide substrate (e.g., H3(1-21)K4me1)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Europium cryptate-labeled anti-unmethylated H3K4 antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay buffer: 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT

-

Test compounds (e.g., this compound)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

-

Enzyme Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the recombinant human LSD1 enzyme to each well at a final concentration of approximately 1-5 nM. c. Initiate the enzymatic reaction by adding a mixture of the biotinylated H3K4me1 peptide substrate and FAD. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: a. Stop the reaction by adding the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Measurement: a. Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665). b. The HTRF signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000.

-

Data Analysis: a. The percentage of inhibition is calculated relative to a no-inhibitor control. b. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of LSD1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., THP-1, MDA-MB-231)

-

Complete cell culture medium

-

Test compounds (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: a. Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: a. The percentage of cell viability is calculated relative to the vehicle-treated control cells. b. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways Involving LSD1

Caption: LSD1's dual role in gene regulation and its inhibition.

Experimental Workflow for LSD1 Inhibitor Evaluation

Caption: A typical workflow for the evaluation of LSD1 inhibitors.

References

In-Depth Technical Guide: Target Validation of LSD1-IN-20 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator frequently overexpressed in a wide range of human cancers. Its primary role in demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation of genes involved in cell proliferation, differentiation, and survival. Consequently, LSD1 has emerged as a promising therapeutic target for oncology. This technical guide provides a comprehensive overview of the target validation of LSD1-IN-20, a potent, dual, non-covalent inhibitor of LSD1 and the histone methyltransferase G9a. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways and experimental workflows to support further research and development of this and similar epigenetic modulators.

Introduction to LSD1 as a Cancer Target

LSD1 is a critical component of several transcriptional regulatory complexes, including the CoREST and NuRD complexes. By removing methyl groups from H3K4me1/2, a mark of active transcription, LSD1 primarily functions as a transcriptional co-repressor.[1] Conversely, in association with nuclear receptors like the androgen and estrogen receptors, it can demethylate the repressive H3K9me1/2 marks, leading to gene activation. Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing their stability and activity.[1]

The aberrant overexpression of LSD1 in numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, is often correlated with poor prognosis.[1] This has spurred the development of numerous LSD1 inhibitors, several of which have entered clinical trials. This compound represents a novel class of non-covalent inhibitors with a dual-targeting mechanism.

This compound: A Dual LSD1/G9a Inhibitor

This compound is a potent, non-covalent small molecule that dually inhibits both LSD1 and the histone methyltransferase G9a. Its inhibitory activity has been characterized in biochemical and cellular assays, demonstrating its potential as an anti-cancer agent.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and related compounds as reported in the literature.[1]

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target(s) | Ki (µM) | KD (µM) |

| Lsd1-IN-19 | LSD1 | 0.108 | 0.068 |

| Lsd1-IN-18 | LSD1 | 0.156 | 0.075 |

| This compound | LSD1/G9a | 0.44 / 0.68 | - |

Table 2: Anti-proliferative Activity of this compound and Analogs (72h treatment)

| Compound | IC50 (µM) - THP-1 cells (Leukemia) | IC50 (µM) - MDA-MB-231 cells (Breast Cancer) |

| Lsd1-IN-19 | 0.17 | 0.40 |

| Lsd1-IN-18 | 0.16 | 0.21 |

| This compound | 0.51 | 1.60 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of this compound's activity.

LSD1 Inhibition Assay (Biochemical)

This protocol is designed to determine the direct inhibitory effect of a compound on LSD1's enzymatic activity. A common method is the horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide produced during the demethylation reaction.

-

Reagent Preparation:

-

LSD1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

-

Substrate: H3K4me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin) at a working concentration of 2 µM.

-

Enzyme: Recombinant human LSD1/CoREST complex at a working concentration of 5 nM.

-

HRP and Amplex Red solution in assay buffer.

-

Compound dilutions in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 50 nL of compound dilutions or DMSO (vehicle control) to the wells.

-

Add 10 µL of a pre-mixed solution of LSD1 enzyme and H3K4me2 substrate to each well.

-

Incubate for 30 minutes at room temperature.

-

Initiate the detection reaction by adding 10 µL of the HRP/Amplex Red solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on the growth and proliferation of cancer cell lines.

-

Cell Culture:

-

Culture cancer cell lines (e.g., THP-1, MDA-MB-231) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure (96-well plate format):

-

Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

-

Treat cells with a serial dilution of this compound or DMSO for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition and Analysis:

-

Measure luminescence, absorbance, or fluorescence using a plate reader.

-

Normalize the data to the DMSO-treated control wells and calculate the IC50 value.

-

Western Blot for Histone Methylation

This protocol is used to confirm the on-target effect of this compound in cells by measuring the levels of its direct substrate, H3K4me2.

-

Cell Treatment and Histone Extraction:

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, protease inhibitors).

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge and collect the supernatant containing the histones. Neutralize the acid with NaOH.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.

-

Incubate with a primary antibody against total Histone H3 as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the target validation of this compound.

Caption: Mechanism of Action of LSD1 and its inhibition by this compound.

Caption: Experimental workflow for validating this compound as a cancer therapeutic agent.

Caption: Putative signaling pathway affected by the dual inhibition of LSD1 and G9a by this compound.

Conclusion and Future Directions

This compound has been validated as a potent dual inhibitor of LSD1 and G9a with anti-proliferative effects in leukemia and breast cancer cell lines. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanism of action and therapeutic potential. Future studies should focus on in vivo efficacy in animal models of cancer, comprehensive pharmacokinetic and pharmacodynamic profiling, and the elucidation of the synergistic or additive effects of dual LSD1/G9a inhibition. Understanding the precise downstream signaling pathways and biomarkers of response will be crucial for the clinical translation of this promising class of epigenetic inhibitors.

References

Dual-Action Epigenetic Modulator LSD1-IN-20: A Technical Guide to its Effects on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Histone-lysine N-methyltransferase G9a (EHMT2). By simultaneously targeting a histone demethylase and a histone methyltransferase, this compound presents a unique pharmacological profile with the potential to synergistically modulate epigenetic pathways. This technical guide provides a comprehensive overview of the effects of this compound on histone methylation, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor that has been identified as a dual-target agent against two key epigenetic enzymes:

-

LSD1 (Lysine-Specific Demethylase 1): An FAD-dependent amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription. LSD1 can also demethylate H3K9me1/2 in the context of specific protein complexes, leading to gene activation. Its primary role, however, is often associated with transcriptional repression.

-

G9a (EHMT2): A histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). H3K9 methylation is a hallmark of heterochromatin and is generally associated with transcriptional repression.

The dual inhibition of these two enzymes with opposing functions on histone methylation—LSD1 removing activating marks and G9a adding repressive marks—suggests a complex and potentially potent mechanism for altering the epigenetic landscape and gene expression programs in cancer and other diseases.

Quantitative Data on this compound Activity

The following tables summarize the known quantitative data for this compound's inhibitory and antiproliferative activities.

Table 1: Biochemical Inhibitory Activity of this compound [1]

| Target Enzyme | Inhibition Constant (Ki) |

| LSD1 | 0.44 µM |

| G9a | 0.68 µM |

Table 2: Antiproliferative Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (72 h) |

| THP-1 | Acute Myeloid Leukemia | 0.51 µM |

| MDA-MB-231 | Breast Cancer | 1.60 µM |

Effects on Histone Methylation

The dual inhibitory nature of this compound is expected to lead to a complex modulation of histone methylation patterns. Based on the known functions of its targets, the anticipated effects are:

-

Increase in H3K4me1/2: Inhibition of LSD1's demethylase activity should lead to an accumulation of mono- and di-methylated H3K4, marks associated with transcriptional activation.

-

Decrease in H3K9me1/2: Inhibition of G9a's methyltransferase activity should lead to a reduction in the levels of mono- and di-methylated H3K9, repressive marks.

These combined effects would theoretically lead to a more "open" chromatin state, potentially reactivating silenced tumor suppressor genes. The precise cellular outcomes will be context-dependent, varying with the specific cancer type and the underlying epigenetic landscape.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound on histone methylation.

Caption: Dual inhibition of LSD1 and G9a by this compound.

Experimental Workflow: Western Blot for Histone Marks

This workflow outlines the key steps to assess the cellular effects of this compound on histone methylation levels.

Caption: Workflow for Western Blot analysis of histone methylation.

Experimental Protocols

Biochemical Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against LSD1 and G9a.

Materials:

-

Recombinant human LSD1 and G9a enzymes

-

Methylated histone H3 peptide substrates (e.g., H3K4me2 peptide for LSD1, H3K9 peptide for G9a)

-

S-adenosyl-L-[methyl-³H]-methionine (for G9a assay)

-

Amplex Red reagent and horseradish peroxidase (for LSD1 assay)

-

This compound

-

Assay buffer (specific to each enzyme)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure (LSD1 - Amplex Red Assay):

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant LSD1 enzyme to each well.

-

Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Simultaneously, add the Amplex Red/HRP reaction mixture.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 or Ki value.

Procedure (G9a - Radiometric Assay):

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well filter plate, add recombinant G9a enzyme, H3K9 peptide substrate, and the this compound dilutions or vehicle control.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

Cellular Histone Methylation Assay (Western Blot)

This protocol details the steps to measure changes in global histone methylation levels in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., THP-1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Histone extraction buffer

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24-72 hours.

-

Harvest the cells and perform histone extraction according to a standard acid extraction protocol.

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and Total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the levels of H3K4me2 and H3K9me2 to the Total Histone H3 loading control.

Conclusion

This compound represents an exciting pharmacological tool for the investigation of epigenetic regulation. Its dual activity against both a histone demethylase and a methyltransferase provides a unique mechanism to probe the intricate balance of histone modifications in health and disease. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential and molecular consequences of dual LSD1 and G9a inhibition. Further studies are warranted to fully elucidate the downstream gene expression changes and cellular phenotypes induced by this compound in various cancer models.

References

LSD1-IN-20: A Technical Guide to its Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in carcinogenesis through the demethylation of histone and non-histone proteins. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention. LSD1-IN-20 is a potent, non-covalent dual inhibitor of LSD1 and the histone methyltransferase G9a. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on chromatin remodeling. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visualizations of the signaling pathways it modulates.

Introduction to LSD1 and Chromatin Remodeling

LSD1, also known as KDM1A, primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription, thereby leading to gene repression.[1] Conversely, in complex with certain nuclear receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[1] Beyond histones, LSD1 also targets non-histone proteins such as p53 and DNMT1, influencing their stability and function.[2]

LSD1 functions within large multi-protein complexes, most notably the CoREST and NuRD complexes, to regulate gene expression.[3] Through its enzymatic activity, LSD1 plays a crucial role in various cellular processes, including differentiation, proliferation, and stem cell pluripotency.[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, where it often contributes to the maintenance of an undifferentiated, proliferative state.

This compound: A Dual Inhibitor of LSD1 and G9a

This compound is a small molecule inhibitor that potently and non-covalently targets the catalytic activity of both LSD1 and G9a.[4] This dual inhibitory activity is significant as both enzymes play critical roles in gene silencing and are implicated in cancer.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [4]

| Target | Kᵢ (μM) |

| LSD1 | 0.44 |

| G9a | 0.68 |

Table 2: Anti-proliferative Activity of this compound (72h incubation) [4]

| Cell Line | Cancer Type | IC₅₀ (μM) |

| THP-1 | Leukemia | 0.51 |

| MDA-MB-231 | Breast Cancer | 1.60 |

Impact of this compound on Chromatin Remodeling and Gene Expression

By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2, leading to an accumulation of these active histone marks at the promoters and enhancers of target genes. This, in turn, can lead to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, ultimately inhibiting cancer cell growth and survival. While specific gene expression data for this compound is not extensively available, studies on other LSD1 inhibitors have demonstrated significant changes in gene expression profiles, often leading to cell differentiation and apoptosis.[5]

Key Signaling Pathways Modulated by this compound

LSD1 activity is intertwined with major signaling pathways that control cell fate. Inhibition of LSD1 by compounds like this compound can significantly impact these pathways.

PI3K/AKT/mTOR Pathway

LSD1 has been shown to positively regulate the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[6][7] Inhibition of LSD1 can lead to the downregulation of key components of this pathway, contributing to the anti-cancer effects of the inhibitor.

Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of cell fate, and its dysregulation is implicated in various cancers. LSD1 has been shown to be a positive regulator of the Notch pathway in some contexts.[7][8] Inhibition of LSD1 can therefore lead to a downstream dampening of Notch signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on chromatin remodeling and cellular function.

Western Blot for Histone Methylation

This protocol is used to assess the in-cell activity of this compound by measuring the levels of its target histone marks, H3K4me2 and H3K9me2.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Histone extraction buffer

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).

-

Histone Extraction: Harvest cells and perform histone extraction using an appropriate protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer and separate on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2 or anti-H3K9me2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to investigate the enrichment of specific histone marks (e.g., H3K4me2) at particular gene promoters following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Glycine

-

Cell and nuclear lysis buffers

-

Chromatin shearing apparatus (e.g., sonicator)

-

ChIP dilution buffer

-

Primary antibody (e.g., anti-H3K4me2) and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse cells and nuclei, then shear chromatin to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with the primary antibody or IgG control overnight.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Conclusion

This compound is a potent dual inhibitor of LSD1 and G9a with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the inhibition of histone demethylation, leading to alterations in chromatin structure and gene expression. By impacting key signaling pathways such as PI3K/AKT/mTOR and Notch, this compound presents a promising therapeutic strategy for cancers dependent on these pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its full therapeutic potential. Further studies, including genome-wide analyses of gene and protein expression, will be crucial to fully elucidate the specific molecular consequences of this compound treatment and to identify predictive biomarkers for its efficacy.

References

- 1. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 3. Item - Dataset for: Rapid proteomic analysis for solid tumors reveals LSD1 as a drug target in an end stage cancer patient - Wiley - Figshare [wiley.figshare.com]

- 4. LSD1 sustains estrogen-driven endometrial carcinoma cell proliferation through the PI3K/AKT pathway via di-demethylating H3K9 of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a with Therapeutic Potential in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LSD1-IN-20 has emerged as a significant subject of investigation in the field of oncology. It is a potent, non-covalent, dual inhibitor of two key epigenetic modifiers: Lysine-Specific Demethylase 1 (LSD1) and G9a (also known as EHMT2). Both LSD1 and G9a are histone methyltransferases that play crucial roles in the regulation of gene expression, and their dysregulation is frequently implicated in the development and progression of various cancers. The dual inhibition of these enzymes by a single small molecule presents a promising therapeutic strategy to synergistically target oncogenic pathways. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and potential therapeutic applications of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the enzymatic activity of LSD1 and G9a.

-

LSD1 Inhibition: LSD1 is a flavin-dependent demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a histone mark associated with active gene transcription.[1][2] By inhibiting LSD1, this compound leads to the accumulation of H3K4me2, which can reactivate tumor suppressor genes that are silenced in cancer cells.[3] LSD1 can also demethylate H3K9me1/2, a repressive mark, in a context-dependent manner.[1]

-

G9a Inhibition: G9a is a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), leading to transcriptional repression. Inhibition of G9a by this compound is expected to reduce the levels of these repressive marks, contributing to the reactivation of silenced genes.

The dual inhibition of both repressive (via G9a) and activating (via LSD1) histone mark modifiers by this compound suggests a multi-faceted approach to reprogramming the epigenetic landscape of cancer cells, leading to anti-proliferative effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its inhibitory potency and anti-proliferative activity.

Table 1: Enzymatic Inhibition Data

| Target | Inhibition Constant (Ki) |

| LSD1 | 0.44 µM |

| G9a | 0.68 µM |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (72h) |

| THP-1 | Acute Myeloid Leukemia | 0.51 µM |

| MDA-MB-231 | Breast Cancer | 1.60 µM |

Potential Therapeutic Applications

The preclinical data for this compound suggests its potential as a therapeutic agent in various cancers, particularly those where LSD1 and/or G9a are overexpressed or play a critical oncogenic role.

-

Acute Myeloid Leukemia (AML): The potent sub-micromolar activity of this compound in the THP-1 AML cell line highlights its potential for treating this hematological malignancy.[4] LSD1 inhibitors have been shown to induce differentiation and reduce the growth of AML cells.[4]

-

Breast Cancer: The anti-proliferative effects of this compound in the MDA-MB-231 triple-negative breast cancer cell line suggest its potential application in this aggressive subtype of breast cancer.[5]

-

Other Solid Tumors: The dual inhibitory mechanism of this compound may be beneficial in a broader range of solid tumors where epigenetic dysregulation is a key driver of tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

LSD1/G9a Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the enzymatic activity of LSD1 and G9a and for assessing the inhibitory potency of compounds like this compound.

-

Principle: The assay measures the enzymatic modification of a biotinylated histone peptide substrate. A europium cryptate-labeled antibody specific for the modified histone and a streptavidin-conjugated acceptor fluorophore are used for detection. When the enzyme modifies the substrate, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.

-

Materials:

-

Recombinant human LSD1 or G9a enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me1 for LSD1, H3K9me1 for G9a)

-

S-adenosyl methionine (SAM) (for G9a assay)

-

Europium-labeled anti-histone modification antibody (e.g., anti-H3K4me0 for LSD1, anti-H3K9me2 for G9a)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound, LSD1 or G9a enzyme, and the appropriate substrate (and SAM for G9a).

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the detection reagents (europium-labeled antibody and streptavidin-acceptor).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to generate an IC50 curve.

-

Cell Viability Assay (MTS Assay)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product that is soluble in culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

THP-1 or MDA-MB-231 cells

-

Complete cell culture medium (e.g., RPMI-1640 for THP-1, DMEM for MDA-MB-231, supplemented with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for MDA-MB-231). THP-1 cells are suspension cells and do not require adherence.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blotting for Histone Marks

This protocol is used to confirm the on-target activity of this compound in cells by measuring the levels of specific histone methylation marks.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. In this case, it is used to detect changes in the levels of H3K4me2 (a marker for LSD1 inhibition) and H3K9me2 (a marker for G9a inhibition).

-

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 levels.

-

Visualizations

Signaling Pathway of Dual LSD1/G9a Inhibition

References

- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a Demethylases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone-lysine N-methyltransferase G9a. This technical guide provides a comprehensive overview of the selectivity profile of this compound against these two key epigenetic modifiers. Detailed experimental protocols for the biochemical assays used to determine its inhibitory activity are presented, along with signaling pathway and workflow diagrams to facilitate a deeper understanding of its evaluation.

Selectivity Profile of this compound

This compound, also referred to as compound 1 in its primary publication, exhibits potent inhibitory activity against both LSD1 and G9a. The inhibitory constants (Ki) were determined through rigorous biochemical assays. A summary of this quantitative data is presented below.

| Target Demethylase | Ki (μM) |

| LSD1 | 0.44 |

| G9a | 0.68 |

Table 1: Inhibitory activity of this compound against LSD1 and G9a demethylases.

Currently, the publicly available selectivity profile for this compound is limited to these two enzymes. Further comprehensive screening against a broader panel of demethylases has not been reported in the cited literature.

Experimental Protocols

The determination of the inhibitory constants for this compound was achieved through specific and well-established biochemical assays. The methodologies for these key experiments are detailed below.

LSD1 Inhibition Assay (Peroxidase-Coupled)

The inhibitory activity of this compound against LSD1 was quantified using a horseradish peroxidase (HRP)-coupled assay. This continuous spectrophotometric method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.

Principle: The demethylation of a mono- or di-methylated histone H3 peptide substrate by LSD1 produces an equivalent amount of H₂O₂. In the presence of HRP, the H₂O₂ oxidizes a chromogenic substrate, leading to a measurable change in absorbance. The rate of this color change is directly proportional to the enzymatic activity of LSD1.

Materials:

-

Enzyme: Recombinant human LSD1

-

Substrate: Dimethylated H3K4 peptide (e.g., H3(1-21)K4me2)

-

Coupling Enzyme: Horseradish Peroxidase (HRP)

-

Chromogenic Substrate: e.g., Amplex Red

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Inhibitor: this compound dissolved in DMSO

-

Instrumentation: Spectrophotometer capable of kinetic measurements

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, HRP, and the chromogenic substrate.

-

Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the recombinant LSD1 enzyme to all wells except for the negative control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear phase of the kinetic curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The Ki value is then calculated using the Cheng-Prusoff equation, requiring determination of the IC50 value and the Michaelis-Menten constant (Km) of the substrate under the same assay conditions.

G9a Inhibition Assay (Radioactive)

The inhibitory potency of this compound against G9a was determined using a radioactive filter-binding assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Principle: G9a catalyzes the transfer of a tritium-labeled methyl group ([³H]-CH₃) from [³H]-SAM to a specific lysine (B10760008) residue on a histone H3 peptide substrate. The radiolabeled peptide is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified by liquid scintillation counting. A decrease in the measured radioactivity in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

-

Enzyme: Recombinant human G9a

-

Substrate: Histone H3 peptide (e.g., H3(1-21))

-

Cofactor: [³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Inhibitor: this compound dissolved in DMSO

-

Stopping Reagent: e.g., Trichloroacetic acid (TCA)

-

Filter Membrane: e.g., Glass fiber filters

-

Instrumentation: Liquid Scintillation Counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a reaction tube, combine the assay buffer, G9a enzyme, and the H3 peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent like TCA.

-

Filtration: Spot the reaction mixture onto a filter membrane and wash extensively to remove unincorporated [³H]-SAM.

-

Quantification: Place the filter membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound. The Ki value is determined by fitting the data to the appropriate inhibition model, often requiring the determination of the IC50 value and the Km of SAM.

Visualizations

To further elucidate the concepts and workflows described, the following diagrams have been generated.

The Potent In Vitro Antiproliferative Activity of LSD1-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals